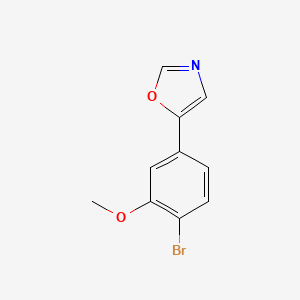

5-(4-bromo-3-methoxyphenyl)oxazole

CAS No.: 2379321-36-3

Cat. No.: VC11662928

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2379321-36-3 |

|---|---|

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 5-(4-bromo-3-methoxyphenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-13-9-4-7(2-3-8(9)11)10-5-12-6-14-10/h2-6H,1H3 |

| Standard InChI Key | RFTGURDHSKMQQG-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C2=CN=CO2)Br |

| Canonical SMILES | COC1=C(C=CC(=C1)C2=CN=CO2)Br |

Introduction

Structural and Chemical Identity

Nomenclature and Isomeric Considerations

The compound’s IUPAC name, 5-(3-bromo-4-methoxyphenyl)oxazole, unambiguously defines its structure: an oxazole ring (positions 1,3) substituted at position 5 with a phenyl group bearing bromine (position 3) and methoxy (position 4) groups . A common point of confusion arises from potential misnumbering of substituents on the phenyl ring. The SMILES notation confirms the substituent positions, with the methoxy group (-OCH) at position 4 and bromine (-Br) at position 3 .

Molecular and Computational Properties

Key physicochemical properties, computed using PubChem’s algorithms, include:

| Property | Value | Method (PubChem Release) |

|---|---|---|

| Molecular Weight | 254.08 g/mol | PubChem 2.1 (2021.05.07) |

| XLogP3 | 2.7 | XLogP3 3.0 (2021.05.07) |

| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.8.18 (2021.05.07) |

| Rotatable Bonds | 2 | Cactvs 3.4.8.18 (2021.05.07) |

| Exact Mass | 252.97384 Da | PubChem 2.1 (2021.05.07) |

The moderate lipophilicity (XLogP3 = 2.7) suggests favorable membrane permeability, a trait relevant to drug design .

Synthetic Methodologies

Microwave-Assisted Synthesis

A microwave-assisted protocol using 4-toluenesulfonylmethyl isocyanide (TosMIC) and arylaldehydes in isopropyl alcohol (IPA) with as a base enables rapid synthesis of 5-substituted oxazoles . For example:

-

Reagents: TosMIC (1.0 equiv), arylaldehyde (1.0 equiv), (2.0 equiv) in IPA.

-

Conditions: Microwave irradiation at 65°C, 350 W, 8 minutes.

This method’s efficiency stems from the dual role of the tosyl group in TosMIC, which lowers the p of the methylene proton and acts as a leaving group during cyclization .

Green Chemistry Approaches

Recent advances emphasize solvent optimization and energy-efficient techniques:

-

Solvent Systems: Ethanol and IPA-water mixtures reduce toxicity while maintaining high yields (92–95%) .

-

Catalysis: Base-mediated cycloadditions avoid heavy-metal catalysts, aligning with green chemistry principles .

Biological Activity and Pharmaceutical Relevance

Antimicrobial and Anti-Inflammatory Applications

Oxazole derivatives exhibit broad-spectrum biological activities, including:

-

Antibacterial: Inhibition of Staphylococcus aureus (MIC = 3.12 µg/mL) via membrane disruption .

-

Anti-Inflammatory: Suppression of COX-2 and TNF-α pathways .

Industrial and Material Science Applications

Corrosion Inhibition

Oxazoles function as chelating agents for metals, protecting stainless steel in acidic environments. The bromine and methoxy groups enhance adsorption onto metal surfaces via lone-pair interactions .

Organic Electronics

The conjugated oxazole ring and aromatic substituents enable applications in organic light-emitting diodes (OLEDs) and photovoltaic cells, where electron-deficient heterocycles improve charge transport .

Future Directions

Targeted Drug Discovery

Rational design of 5-(3-bromo-4-methoxyphenyl)oxazole derivatives could optimize pharmacokinetic profiles. Potential modifications include:

-

Bioisosteric Replacement: Substituting bromine with trifluoromethyl (-CF) to enhance metabolic stability.

-

Prodrug Strategies: Esterification of the methoxy group for controlled release.

Sustainable Scale-Up

Adopting continuous-flow reactors and deep-eutectic solvents could further reduce the environmental footprint of synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume